

An In-depth Technical Guide to Azido-PEG8propargyl for Advanced Bioconjugation

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Compound of Interest						
Compound Name:	Azido-PEG8-propargyl					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Azido-PEG8-propargyl**, a bifunctional linker critical for the synthesis of advanced biomolecules. We will delve into its chemical properties, supplier details, and detailed protocols for its application in bioconjugation, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: The Utility of a Heterobifunctional PEG Linker

Azido-PEG8-propargyl is a polyethylene glycol (PEG) linker featuring two distinct terminal functional groups: an azide (-N₃) and a propargyl (a terminal alkyne). This heterobifunctional nature allows for sequential, orthogonal conjugation reactions. The azide and propargyl groups are partners in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, which forms a stable triazole linkage. The PEG8 component, consisting of eight ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Technical Data: Azido-PEG8-propargyl

A summary of the key quantitative data for **Azido-PEG8-propargyl** is presented in the table below for easy reference.



Property	Value	
CAS Number	1196733-06-8[1]	
Molecular Formula	C19H35N3O8	
Molecular Weight	433.50 g/mol	
Appearance	Solid or oil	
Solubility	Soluble in water, DMSO, DMF	
Purity	Typically ≥95% or ≥98%	

Supplier Information

A variety of chemical suppliers offer **Azido-PEG8-propargyl**. The following table provides a non-exhaustive list of potential suppliers and the typical information available for this product. Researchers should verify the product specifications directly with the supplier before procurement.



Supplier	Product Name	CAS Number	Purity	Notes
MCE (MedChemExpre ss)	Azido-PEG8- propargyl	1196733-06-8	>98%	Described as a PROTAC linker. [2]
乐研试剂 (LeYan Reagents)	Azido-PEG8- propargyl	1196733-06-8	98%	Listed as a life science linker and pharmaceutical intermediate.[1]
BroadPharm	Azido-PEG linkers	Various	High Purity	Offers a wide range of Azido-PEG linkers for click chemistry.
AxisPharm	Azide PEG linkers	Various	High Purity	Specializes in PEG reagents for bioconjugation and drug discovery.

Experimental Protocols

The bifunctionality of **Azido-PEG8-propargyl** makes it an ideal linker for constructing complex biomolecular architectures like PROTACs. The following is a detailed, representative protocol for the synthesis of a PROTAC using this linker. This protocol assumes the use of a target protein ligand with a free amine and an E3 ligase ligand with a functional group amenable to attachment to the azide or propargyl end after the first conjugation step.

Protocol: Synthesis of a PROTAC using Azido-PEG8propargyl via Sequential Amide Coupling and CuAAC

Objective: To synthesize a PROTAC by first conjugating a protein of interest (POI) ligand to the propargyl end of the linker via an amide bond, followed by the conjugation of an E3 ligase ligand to the azide end via a CuAAC reaction.



Materials:

- POI ligand with a primary amine functional group
- E3 ligase ligand with a terminal alkyne functional group
- Azido-PEG8-propargyl
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Deionized water
- tert-Butanol
- Purification supplies (e.g., HPLC system with a C18 column)

Part 1: Conjugation of POI Ligand to Azido-PEG8-propargyl

- Activation of the Propargyl end (if necessary): This protocol assumes the propargyl end can
 be modified to a carboxylic acid for amide coupling. If starting with a propargyl alcohol, it
 would first need to be oxidized to a carboxylic acid. For this example, we will assume a
 derivative, Propargyl-PEG8-acid, is used for the initial amide bond formation with an aminecontaining POI ligand.
- · Amide Coupling Reaction:
 - Dissolve Propargyl-PEG8-acid (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF.



- Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
- In a separate vial, dissolve the POI ligand (with a primary amine, 1.0 eq) in anhydrous
 DMF.
- Add the activated Propargyl-PEG8-NHS ester solution to the POI ligand solution.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the product (POI-linker conjugate) by preparative HPLC.

Part 2: CuAAC "Click" Reaction with E3 Ligase Ligand

- Prepare Stock Solutions:
 - Dissolve the purified POI-linker conjugate (azide-terminated, 1.0 eq) in a mixture of tertbutanol and water (1:1).
 - Dissolve the E3 ligase ligand (alkyne-functionalized, 1.2 eq) in the same solvent system.
 - Prepare a 100 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
 - Prepare a 200 mM stock solution of THPTA in deionized water.
- CuAAC Reaction Setup:
 - In a reaction vial, combine the POI-linker conjugate solution and the E3 ligase ligand solution.
 - In a separate microcentrifuge tube, premix the CuSO₄ and THPTA solutions.
 - Add the CuSO₄/THPTA mixture to the reaction vial.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

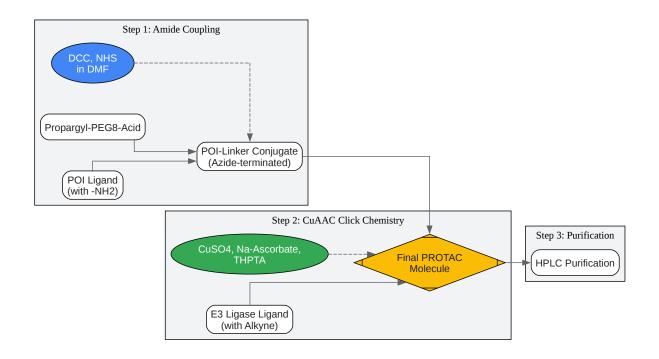


- Stir the reaction at room temperature for 2-4 hours.
- · Reaction Monitoring and Purification:
 - Monitor the formation of the final PROTAC molecule by LC-MS.
 - Once the reaction is complete, purify the final PROTAC product by preparative HPLC to remove unreacted starting materials and the copper catalyst.
 - Characterize the final product by high-resolution mass spectrometry and NMR.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway relevant to the application of **Azido-PEG8-propargyl**.

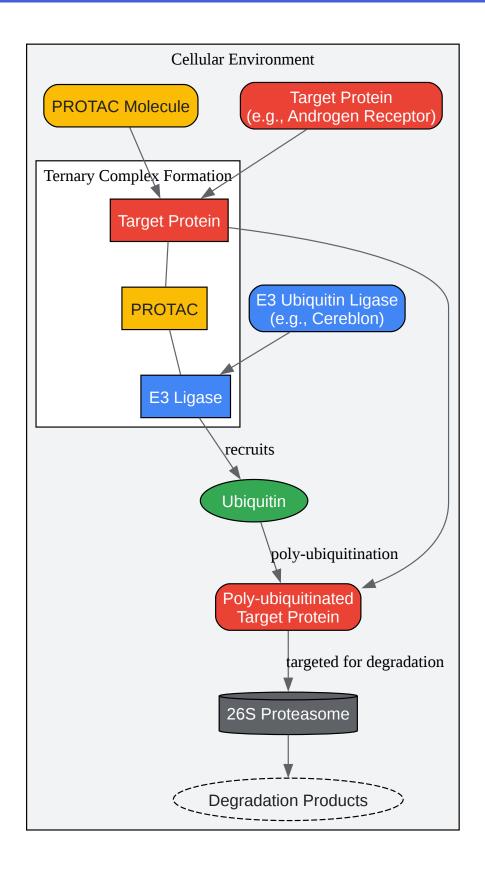




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Caption: Workflow for PROTAC synthesis using a PEG8 linker.





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Caption: PROTAC-mediated degradation of a target protein.



This guide provides a foundational understanding of **Azido-PEG8-propargyl** and its applications. The provided protocols and diagrams serve as a starting point for researchers to design and execute their own experiments in the exciting and rapidly advancing field of bioconjugate chemistry.

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References

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- 2. Azido-PEG8-propargyl 1196733-06-8 | MCE [medchemexpress.cn]
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